

A Head-to-Head Comparison of p300/CBP Degraders: dCBP-1 versus JQAD1

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Compound of Interest					
Compound Name:	dCBP-1				
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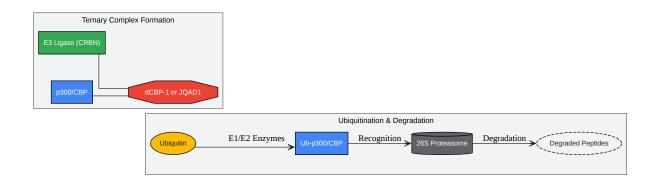
For researchers, scientists, and drug development professionals, the targeted degradation of the homologous transcriptional co-activators p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or KAT3A) represents a promising therapeutic strategy, particularly in oncology. These proteins are critical epigenetic regulators that control gene expression through their histone acetyltransferase (HAT) activity and by acting as scaffolds for the transcriptional machinery.[1] Dysregulation of p300/CBP is implicated in various cancers.[2]

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins via the ubiquitin-proteasome system. This guide provides an objective, data-driven comparison of two prominent p300/CBP-targeting PROTACs: **dCBP-1** and JQAD1. Both function by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to the target protein, leading to its ubiquitination and subsequent degradation.[3][4][5][6]

General Mechanism of Action: PROTAC-Mediated Degradation

Both **dCBP-1** and JQAD1 are designed to form a ternary complex between the target protein (p300 or CBP) and the E3 ubiquitin ligase component, Cereblon (CRBN). This proximity induces the transfer of ubiquitin (Ub) from the E2-conjugating enzyme to the target, marking it for destruction by the 26S proteasome.





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Figure 1: General mechanism of p300/CBP degradation by PROTACs.

Performance Comparison: Efficacy, Selectivity, and Kinetics

The primary distinction between **dCBP-1** and JQAD1 lies in their selectivity and degradation kinetics. **dCBP-1** is a potent, rapid, and dual degrader of both p300 and CBP.[3][7] In contrast, JQAD1 was developed as a selective degrader for p300, although it exhibits some activity against CBP at later time points.[8][9]

Degradation Kinetics

Studies directly comparing the two compounds reveal significant differences in their onset of action. **dCBP-1** acts rapidly, achieving near-complete degradation of both p300 and CBP within one hour of treatment.[7][8][10] JQAD1 displays a much slower kinetic profile, with selective p300 degradation observed after 16 to 24 hours, reaching its maximum effect at 48 hours.[7][8] [11] At this later 48-hour timepoint, degradation of CBP by JQAD1 can also be observed.[7][8]



Compound	Target(s)	Onset of Degradatio n	Time to Max Degradatio n (Dmax)	Cell Line (Assay)	Reference
dCBP-1	p300 & CBP	< 1 hour	~1-2 hours	MM1S, HAP1	[3][7][10]
JQAD1	p300 (>CBP)	~16-24 hours	~48 hours	Kelly, HAP1	[7][8][11]

Degradation Potency & Selectivity

JQAD1 is reported to have a DC50 (concentration for 50% degradation) of ≤ 31.6 nM for p300 in neuroblastoma cell lines.[5][6][11] While **dCBP-1** is described as exceptionally potent, specific DC50 values are not as consistently reported across vendors.[3][12] The key difference remains selectivity: **dCBP-1** is a dual degrader, whereas JQAD1 preferentially degrades p300. [7][8] This selectivity is hypothesized to stem from the specific three-dimensional interactions within the ternary complex formed by JQAD1, EP300, and CRBN, which does not favor the inclusion of CBP.[13]

Compound	Target Selectivity	Key Cellular Effects	Reference
dCBP-1	Dual: p300 and CBP	Rapidly ablates MYC expression and H3K27ac	[3][8][12]
JQAD1	Preferential: p300	Suppresses MYCN expression, induces apoptosis	[5][11][14]

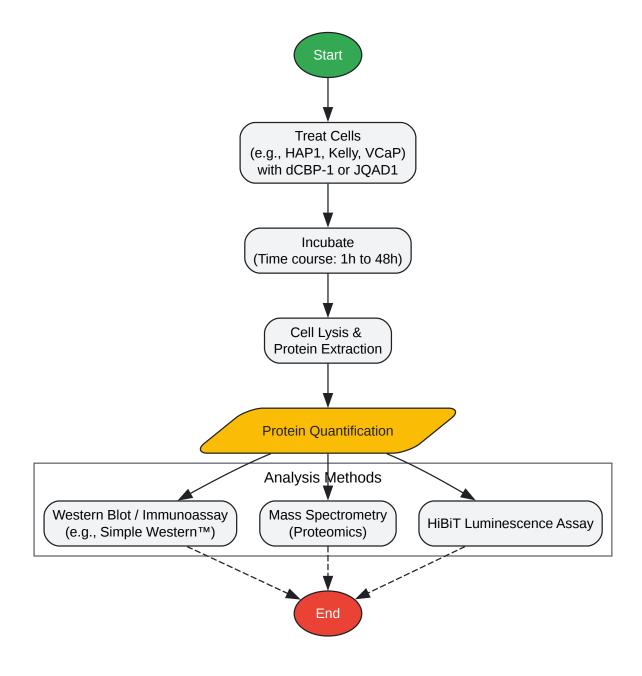
Experimental Methodologies

The characterization of these degraders relies on a variety of cellular and biochemical assays. Below are protocols for key experiments cited in the comparison.

Experimental Workflow: Protein Degradation Assessment



A typical workflow to assess the efficacy and selectivity of a degrader involves treating cultured cells, followed by protein extraction and quantification using methods like Western Blot or mass spectrometry.



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Figure 2: Generalized workflow for evaluating PROTAC performance.

HiBiT Luminescence Assay for Degradation Kinetics



This method was used for direct kinetic comparisons of dCBP-1 and JQAD1.[7][8]

- Cell Line: HAP1 cells stably expressing LgBiT, a large fragment of NanoBiT® luciferase.
- Genome Editing: CRISPR/Cas9 is used to endogenously tag the N-terminus of p300 or CBP with the HiBiT tag (a small 11-amino-acid peptide).
- Principle: In the presence of a substrate, the complementation of LgBiT and the HiBiT tag
 forms a functional luciferase enzyme, generating a luminescent signal proportional to the
 amount of tagged protein.
- Protocol:
 - Seed the engineered HAP1 cells in appropriate well plates.
 - \circ Treat cells with a concentration range of the degrader (e.g., 100 nM to 10 μ M).
 - Measure luminescence at multiple time points over a 48-hour period using a suitable plate reader and Nano-Glo® HiBiT detection reagent.
 - Normalize the signal to vehicle-treated (e.g., DMSO) control cells to determine the percentage of remaining protein.

Capillary-Based Immunoassay (Simple Western™)

This automated Western blot alternative provides quantitative validation of protein degradation. [7][8]

- Principle: This assay separates proteins by size in a capillary, followed by immunoprobing. It is more quantitative and higher-throughput than traditional Western blotting.
- Protocol:
 - Prepare cell lysates from cells treated with degraders for a specified time (e.g., 24 hours).
 - Determine total protein concentration (e.g., using a BCA assay).
 - Load equal amounts of protein lysate into the capillaries of the assay plate.



- The instrument performs separation, immunoprobing with primary antibodies specific for p300 and CBP, and detection with a labeled secondary antibody.
- Data analysis software quantifies the signal, which is proportional to the protein amount.

In Vivo Tumor Xenograft Model

JQAD1 has been evaluated for in vivo efficacy.[14][15]

- Animal Model: Immunodeficient mice (e.g., NSG mice).
- Cell Line: Kelly neuroblastoma cells are implanted to establish xenografts.
- Treatment Regimen: Once tumors are established, mice are treated with JQAD1 (e.g., 40 mg/kg, intraperitoneal injection, daily for 21 days) or a vehicle control.
- Endpoints:
 - Tumor volume is measured regularly to assess tumor growth inhibition.
 - Survival analysis is conducted to determine any prolongation of lifespan.
 - Excised tumors can be analyzed by Western blot or immunohistochemistry to confirm in vivo target degradation.

Conclusion and Recommendations

The choice between dCBP-1 and JQAD1 depends entirely on the experimental goal.

- Choose dCBP-1 for applications requiring rapid and potent dual knockdown of both p300 and CBP. Its fast kinetics are ideal for studying the acute cellular consequences of losing the total p300/CBP protein pool and for maximizing therapeutic impact where redundancy between the two paralogs is a concern.[10][16]
- Choose JQAD1 when the research objective is to selectively probe the function of p300, particularly in contexts like neuroblastoma where p300 may have distinct, non-redundant roles.[9][17] Researchers must be mindful of its slower kinetics and the potential for off-target CBP degradation with prolonged exposure (>48 hours).[7][8]



Both molecules are powerful chemical tools that, when used appropriately, can significantly advance our understanding of p300/CBP biology and their potential as therapeutic targets.

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